molecular formula C32H28N2O5 B15032918 4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15032918
M. Wt: 520.6 g/mol
InChI Key: LKOLKAJNGQSOJJ-SJCQXOIGSA-N
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Description

4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Properties

Molecular Formula

C32H28N2O5

Molecular Weight

520.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H28N2O5/c1-3-38-27-15-14-24(17-21(27)2)30(35)28-29(34(32(37)31(28)36)20-22-9-8-16-33-19-22)23-10-7-13-26(18-23)39-25-11-5-4-6-12-25/h4-19,29,35H,3,20H2,1-2H3/b30-28+

InChI Key

LKOLKAJNGQSOJJ-SJCQXOIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This step involves the cyclization of a suitable precursor to form the pyrrole ring. Reagents such as acetic acid and ammonium acetate may be used under reflux conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-ethoxy-3-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Phenoxyphenyl Substitution: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-phenoxyphenyl bromide and a strong base like sodium hydride.

    Pyridinylmethyl Group Addition: The final step involves the addition of the pyridinylmethyl group, which can be achieved through a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The carbonyl groups in the benzoyl and pyrrole rings can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenated aromatic compounds, strong bases like sodium hydride or potassium tert-butoxide, and Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can yield alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, can be investigated in vitro and in vivo.

    Material Science: Its structural properties may make it useful in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways and physiological responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which could be useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Ethoxybenzoyl)-3-hydroxy-5-(3-phenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a phenyl group instead of a phenoxyphenyl group.

    4-(4-Ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.

Uniqueness

The uniqueness of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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